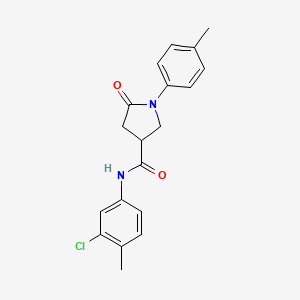![molecular formula C23H18N2O4 B11651693 ethyl 2-{[(2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino}benzoate](/img/structure/B11651693.png)
ethyl 2-{[(2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-[(2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoate ester linked to a cyano group and a phenylfuran moiety, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl benzoate with a cyano-substituted furan derivative under basic conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-[(2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or cyano groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-[(2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of ETHYL 2-[(2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The cyano group and phenylfuran moiety can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL (2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENOATE: Similar structure but with a thiophene ring instead of a phenylfuran moiety.
ETHYL (2E)-2-CYANO-3-(FURAN-2-YL)PROP-2-ENOATE: Contains a furan ring without the phenyl substitution.
Uniqueness
ETHYL 2-[(2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENAMIDO]BENZOATE is unique due to its combination of a benzoate ester, cyano group, and phenylfuran moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C23H18N2O4 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
ethyl 2-[[(E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C23H18N2O4/c1-2-28-23(27)19-10-6-7-11-20(19)25-22(26)17(15-24)14-18-12-13-21(29-18)16-8-4-3-5-9-16/h3-14H,2H2,1H3,(H,25,26)/b17-14+ |
InChI-Schlüssel |
REIJDWMFZQFCCP-SAPNQHFASA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide](/img/structure/B11651610.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methoxybenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11651624.png)
![(5E)-3-methyl-5-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651626.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11651628.png)


![N'-{(1Z)-[2-(benzyloxy)phenyl]methylene}-2-furohydrazide](/img/structure/B11651650.png)
![N'-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)benzohydrazide](/img/structure/B11651653.png)


![2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-bromobenzoate](/img/structure/B11651670.png)
![3-({(E)-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651671.png)
![3-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11651687.png)
![ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate](/img/structure/B11651688.png)
